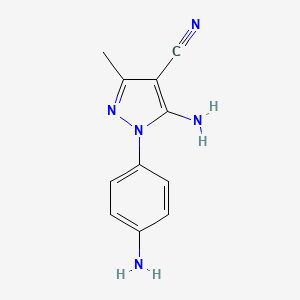

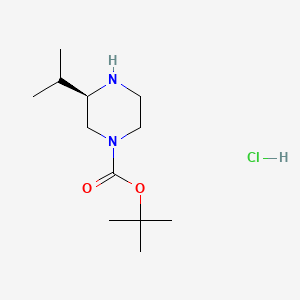

![molecular formula C18H18FNO2 B581753 Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate CAS No. 1403483-75-9](/img/structure/B581753.png)

Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a chemical compound with the CAS number 1403483-75-9 . It is used as a building block in various chemical reactions .

Molecular Structure Analysis

The molecular formula of this compound is C18H18FNO2 . Its average mass is 299.339 Da and its monoisotopic mass is 299.132172 Da .Scientific Research Applications

Stereospecific Nickel-Catalyzed Cross-Coupling

Research demonstrates the use of benzylic carbamates in stereospecific nickel-catalyzed cross-coupling with arylboronic esters, highlighting a method for controlling absolute stereochemistry using achiral catalysts. This process, depending on the ligand, can proceed with either retention or inversion at the electrophilic carbon, showcasing the versatility of such compounds in synthetic chemistry (Harris et al., 2013).

Au(I)-Catalyzed Intramolecular Exo-hydrofunctionalization

Another study explores the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and related substrates. This process facilitates the formation of piperidine derivatives and oxygen heterocycles, highlighting the compound's utility in constructing complex nitrogen and oxygen-containing cycles with high selectivity and yield (Zhang et al., 2006).

Anti-cancer Drug Intermediate Synthesis

The synthesis of a key anti-cancer drug intermediate showcases the utility of such carbamates in medicinal chemistry. This process emphasizes the compound's role as an intermediate in drug development, offering potential pathways for synthesizing novel therapeutics (Hao, 2011).

Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination

Further research demonstrates the gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes. This method illustrates the compound's application in achieving high enantioselectivity and yield in the synthesis of complex organic molecules, emphasizing its importance in asymmetric synthesis (Zhang et al., 2007).

Prodrugs for Amidines and Anti-Pneumocystis Carinii Activity

The development of carbamate analogues of certain compounds for evaluation as prodrugs against Pneumocystis carinii pneumonia in a rat model exemplifies the potential therapeutic applications. This research provides insights into the compound's role in the development of new treatments for infectious diseases (Rahmathullah et al., 1999).

properties

IUPAC Name |

benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-9-7-15(8-10-16)18(11-4-12-18)20-17(21)22-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYTXASPXHGVMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

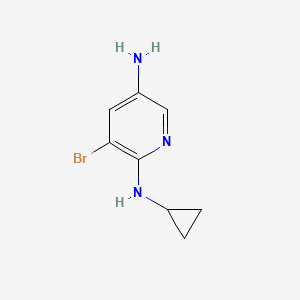

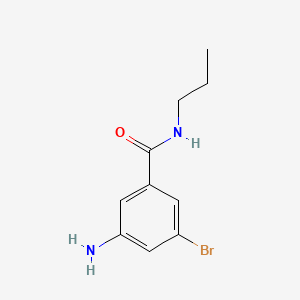

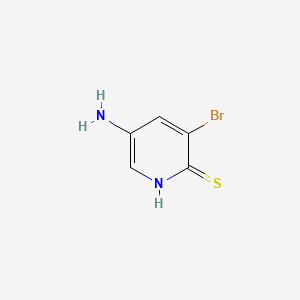

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)

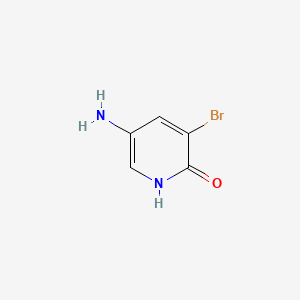

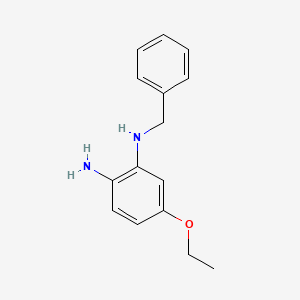

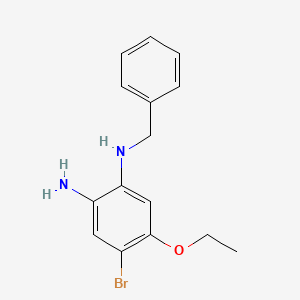

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

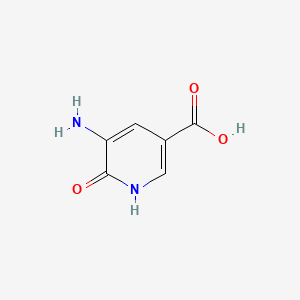

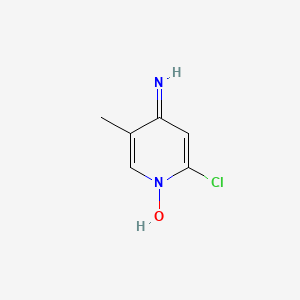

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)